4-(Ethenyloxy)benzene-1-sulfonamide
Description
Properties
CAS No. |
159591-65-8 |
|---|---|
Molecular Formula |
C8H9NO3S |
Molecular Weight |
199.224 |
IUPAC Name |
4-ethenoxybenzenesulfonamide |
InChI |
InChI=1S/C8H9NO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h2-6H,1H2,(H2,9,10,11) |
InChI Key |
NOCKZGOHFBXONF-UHFFFAOYSA-N |
SMILES |
C=COC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Structural Analogs
Substituent Effects on Physicochemical Properties
- Electronic Effects: The ethenyloxy group in this compound likely increases electron density at the benzene ring due to the oxygen atom’s lone pairs.
- Solubility: Substituents significantly impact solubility. For instance, the dibromopyridazinyl derivative exhibits low solubility (<1 mg/mL), necessitating specialized formulations . In contrast, the aminomethyl-methoxyethyl analog’s ionizable groups improve water solubility, making it suitable for pharmaceutical use .
- Lipophilicity : Alkyl chains, such as the pentyloxy group in 4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide, enhance lipophilicity, which is critical for membrane permeability in drug design .
Reactivity and Stability
- Selenium-Containing Analogs : The cyclohexylselanyl substituent in 4-(Cyclohexylselanyl)benzene-1-sulfonamide introduces redox-active selenium, which may confer unique catalytic or antioxidant properties .
- Hydrogen Bonding : Computational studies on 4-(1-Hydroxyethyl)benzene-1-sulfonamide () reveal intramolecular hydrogen bonding between the sulfonamide and hydroxyl groups, stabilizing the molecule and influencing its vibrational spectra . Similar interactions may occur in this compound depending on substituent flexibility.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(Ethenyloxy)benzene-1-sulfonamide derivatives?
- Methodological Answer : Derivatives can be synthesized via nucleophilic substitution or coupling reactions. For example, 2-aminophenol-4-sulfonamide serves as a starting material, reacting with nitrobenzene or methylthiophenyl isocyanates under controlled conditions (e.g., 80°C in DMF). Post-reaction purification involves quenching with water, ether washing, and vacuum drying . Diazotization and coupling steps, as used in 4-chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide synthesis, may also apply, requiring pH and temperature optimization .
Q. How can NMR and mass spectrometry confirm the structure of synthesized this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Analyze chemical shifts for sulfonamide (-SO2NH2), ethenyloxy (-O-CH2-CH2), and aromatic protons. For example, sulfonamide protons typically appear at δ 7.5–8.5 ppm in DMSO-d6 .
- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. Derivatives like 4-hydroxy-3-(3-(4-nitrophenyl)ureido)benzene-1-sulfonamide show distinct peaks at m/z 365 .
Q. What in vitro assays are suitable for preliminary evaluation of antibacterial activity in this compound derivatives?
- Methodological Answer : Use broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to positive controls like sulfamethoxazole, noting structural analogs (e.g., 4-(1-hydroxyethyl)benzene-1-sulfonamide) that inhibit dihydropteroate synthetase .
Advanced Research Questions
Q. How do structural modifications at the sulfonamide group influence biological activity?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2) to enhance enzyme binding. For example, 4-hydroxy-3-(3-(4-nitrophenyl)ureido)benzene-1-sulfonamide showed 75% yield and higher inhibitory activity than unsubstituted analogs .
- Stereochemistry : Use chiral HPLC to separate enantiomers (e.g., 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride) and compare their binding affinities via SPR or ITC .
Q. What strategies resolve discrepancies in reported inhibitory activities across enzyme assays?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, substrate concentration). For example, dihydropteroate synthetase inhibition by 4-(1-hydroxyethyl)benzene-1-sulfonamide varies with bacterial strain and assay buffer .
- Molecular Dynamics (MD) Simulations : Model ligand-enzyme interactions (e.g., with HIV-1 reverse transcriptase) to identify conformational changes affecting activity .
Q. How can SAR studies optimize this compound derivatives for selective enzyme inhibition?
- Methodological Answer :
- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonamide, ethenyloxy) using tools like Schrödinger’s Phase.
- Data Table :
| Derivative | IC50 (μM) | Target Enzyme | Key Modification |
|---|---|---|---|
| 4-Hydroxy-3-(4-nitrophenyl) | 0.12 | Dihydropteroate synthetase | Nitro group at para position |
| 4-Ethoxy-pyridazine analog | 1.8 | Tyrosine kinase | Morpholine substitution |
Q. What crystallographic insights inform the design of this compound-based enzyme inhibitors?
- Methodological Answer : Analyze X-ray structures (e.g., PDB: 5VZ6) to identify hydrogen bonds between sulfonamide and catalytic residues (e.g., Lys101 in HIV-1 RT). Modify substituents (e.g., ethoxy groups) to enhance van der Waals interactions with hydrophobic pockets .
Data Contradiction Analysis
Q. Why do some this compound derivatives show variable antibacterial activity despite similar structures?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., using HPLC). Higher lipophilicity in 4-(1-hydroxyethyl) derivatives improves membrane permeability but may reduce solubility .
- Enzyme Isoforms : Test activity against orthologs (e.g., human vs. bacterial dihydropteroate synthetase) to assess selectivity .
Q. How to address conflicting reports on the cytotoxicity of sulfonamide derivatives in cancer cells?
- Methodological Answer :
- Dose-Response Curves : Compare IC50 values across cell lines (e.g., HeLa vs. MCF-7).
- ROS Assays : Link cytotoxicity to oxidative stress (e.g., 4-acetyl-N-(imidazo-thiazolyl)benzene-1-sulfonamide induces ROS in tumor cells ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
